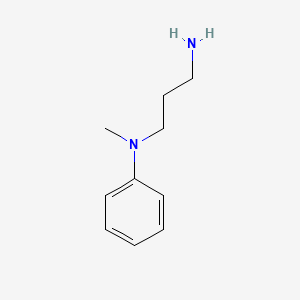
N-(3-Aminopropyl)-N-methylaniline
説明
N-(3-Aminopropyl)-N-methylaniline is a chemical compound studied for its potential in various chemical reactions and synthesis processes. It serves as an intermediate in the synthesis of complex molecules and has been investigated for its role in creating optically pure compounds and N-methylated amino acids and peptides.
Synthesis Analysis
The synthesis of N-(3-Aminopropyl)-N-methylaniline and related compounds often involves ring-opening reactions, N-methylation processes, and the use of specific reagents to achieve high yields and selectivity. Techniques include the AlCl3-assisted ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, yielding N-hydroxy-alpha-L-amino acid methyl esters without unwanted side products (Di Gioia et al., 2005), and the preparation of N-methylated alpha-amino 1,3-dithioketals from sulfinimines (Davis et al., 2004).
Molecular Structure Analysis
The molecular structure of N-(3-Aminopropyl)-N-methylaniline and its derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. Such studies reveal how molecules associate and the potential of N-methylaniline as a supramolecular synthon (Lynch et al., 1998).
Chemical Reactions and Properties
N-(3-Aminopropyl)-N-methylaniline participates in a variety of chemical reactions, showcasing its versatility in organic synthesis. It serves as a building block for N-methylated peptides, demonstrating stability against proteases and enhanced lipophilicity for pharmacological purposes (Di Gioia et al., 2016). Additionally, its reactivity allows for the creation of complex structures, such as cyclic peptides with N-methylation (Chatterjee et al., 2012).
Physical Properties Analysis
The physical properties of compounds related to N-(3-Aminopropyl)-N-methylaniline, including their electrical conductivity, have been studied to understand their potential in materials science. For instance, the synthesis and characterization of poly(N-methylaniline) explore its conductive properties and the effects of synthesis parameters on conductivity (Kapil et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(3-Aminopropyl)-N-methylaniline derivatives, such as their protonation and deprotonation behavior, have been analyzed to gain insights into their behavior in various chemical environments. Studies on the protonation of amine units in polyaniline highlight the complexity of these processes and their relevance to the material's properties (Neoh et al., 1993).
科学的研究の応用
Biosensor Development
Platinum nanoparticles in a bovine serum albumin scaffold have shown peroxidase-like activity. This activity can catalyze N-ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt, enabling the optical detection of acetylcholinesterase and choline oxidase-catalyzed products. This advancement has applications in biosensors for detecting choline in biological samples, such as infant formula and plasma (He et al., 2014).
Chemical Synthesis and Industrial Applications
N-methylaniline derivatives have been utilized in various chemical synthesis processes. For instance, spectroelectrochemical methods were used to study the formation of poly(N-methylaniline) by anodic oxidation of N-methylaniline, revealing insights into the structural changes during redox switching. This research has implications for the production and understanding of polymers and dyes (Planes et al., 2014).
Catalytic Processes
N-methylaniline has been used in catalytic processes such as the N-alkylation of aniline with methanol. This process is significant in the manufacture of products like paper, textile dyes, drugs, perfumes, and explosives. The development of efficient catalysts for these reactions is crucial for industrial applications (Nehate & Bokade, 2009).
Photoredox Catalysis
In a study on photoredox catalysis, N-methylanilines were used in a [4+2] cyclization process with maleimides to create tetrahydroquinolines. This method highlights the use of N-methylanilines in synthesizing complex organic molecules, potentially beneficial in pharmaceutical and material science research (Yadav & Yadav, 2017).
特性
IUPAC Name |
N'-methyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHBKYWUOOANEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342015 | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-N-methylaniline | |
CAS RN |
53485-07-7 | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



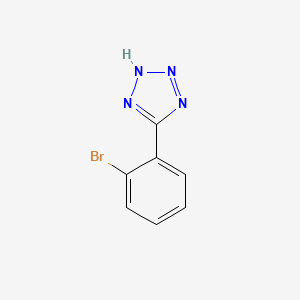
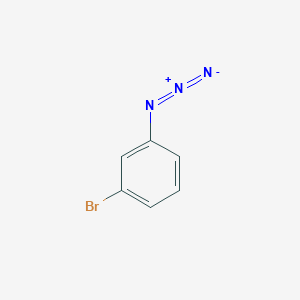
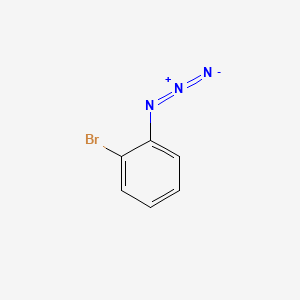
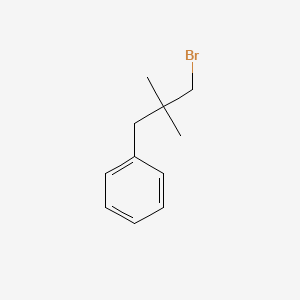
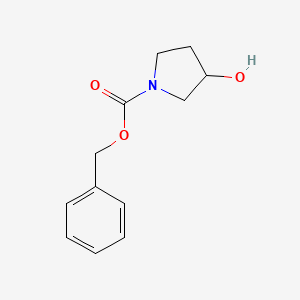
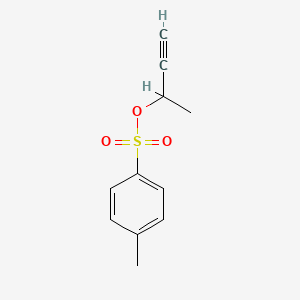
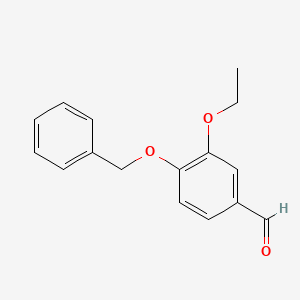

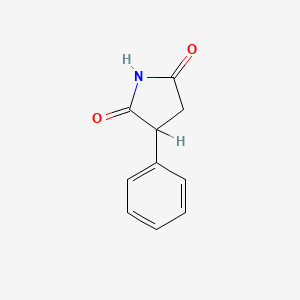

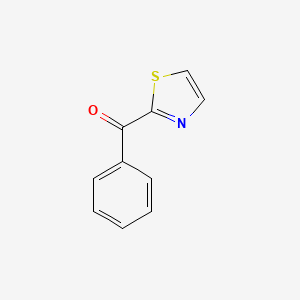
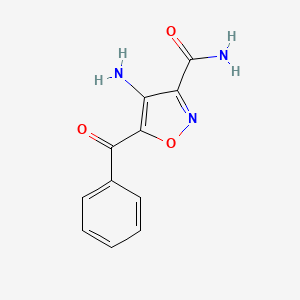

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)